molecular formula C19H19F2NO6S B2896191 ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate CAS No. 1327176-76-0

ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate

Cat. No.: B2896191
CAS No.: 1327176-76-0
M. Wt: 427.42
InChI Key: RKEBDILZLJFNRM-WOJGMQOQSA-N
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Description

Ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate is a useful research compound. Its molecular formula is C19H19F2NO6S and its molecular weight is 427.42. The purity is usually 95%.
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Biological Activity

Ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate is a synthetic compound belonging to the class of sulfonyl acrylates. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : Ethyl (E)-2-(2,4-difluorophenyl)sulfonyl-3-(3,4-dimethoxyphenyl)acrylate
  • CAS Number : 1327195-85-6
  • Molecular Formula : C19_{19}H19_{19}F2_{2}N1_{1}O4_{4}S1_{1}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It has been observed to inhibit certain enzymes that are crucial in various metabolic pathways.
  • Receptor Modulation : The compound may interact with receptors involved in signaling pathways, potentially affecting cellular responses.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The specific mechanisms involve the activation of caspases and the disruption of mitochondrial membrane potential.

Antimicrobial Properties

Sulfonamide compounds have been recognized for their antimicrobial activity. This compound may possess similar properties due to the presence of the sulfonamide group, which is known to interfere with bacterial folate synthesis. This makes it a potential candidate for further development in treating bacterial infections.

Enzyme Inhibition Studies

A series of studies have focused on the enzyme inhibition properties of this compound. For instance, it has shown promise as an inhibitor of specific kinases involved in cancer progression. The inhibition kinetics were evaluated using various concentrations of the compound against target enzymes, revealing an IC50 value indicative of its potency.

Research Findings and Case Studies

StudyFindings
Demonstrated anticancer activity through apoptosis induction in cancer cell lines.
Showed enzyme inhibition with IC50 values suggesting significant potency against target kinases.
Investigated antimicrobial properties showing effectiveness against certain bacterial strains.

Properties

IUPAC Name

ethyl (E)-2-(2,4-difluorophenyl)sulfonyl-3-(3,4-dimethoxyanilino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO6S/c1-4-28-19(23)18(29(24,25)17-8-5-12(20)9-14(17)21)11-22-13-6-7-15(26-2)16(10-13)27-3/h5-11,22H,4H2,1-3H3/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEBDILZLJFNRM-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=C(C=C1)OC)OC)S(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=CC(=C(C=C1)OC)OC)/S(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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